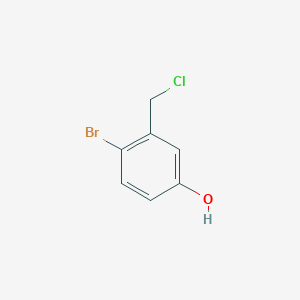
4-Bromo-3-(chloromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(chloromethyl)phenol is an aromatic compound with a bromine atom at the fourth position, a chloromethyl group at the third position, and a hydroxyl group at the first position on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(chloromethyl)phenol can be achieved through several methods. One common approach involves the bromination of 3-(chloromethyl)phenol. This reaction typically uses bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.
Another method involves the chloromethylation of 4-bromophenol. This reaction uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions are carefully controlled to achieve the desired substitution at the third position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chloromethylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-(chloromethyl)phenol undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-bromo-3-hydroxyphenol.
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form 3-(chloromethyl)phenol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic substitution: 4-Bromo-3-hydroxyphenol.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 3-(chloromethyl)phenol.
Aplicaciones Científicas De Investigación
4-Bromo-3-(chloromethyl)phenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(chloromethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The bromine and chloromethyl groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-(chloromethyl)phenol: Similar structure but with the chloromethyl group at the second position.
4-Bromo-3-methylphenol: Similar structure but with a methyl group instead of a chloromethyl group.
3-Bromo-4-(chloromethyl)phenol: Similar structure but with the bromine and chloromethyl groups swapped.
Uniqueness
4-Bromo-3-(chloromethyl)phenol is unique due to the specific positioning of its substituents, which influences its chemical reactivity and potential applications. The presence of both bromine and chloromethyl groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
4-bromo-3-(chloromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLAPVHZLBWTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
![1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride](/img/structure/B13604385.png)











